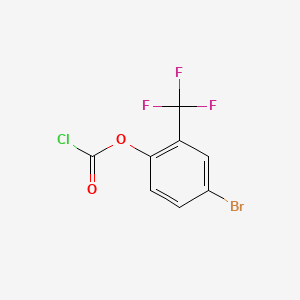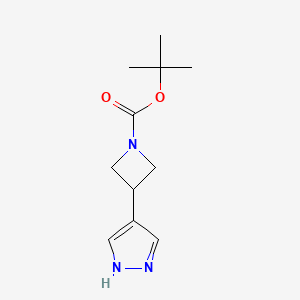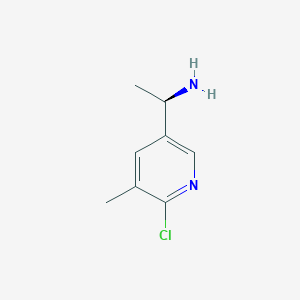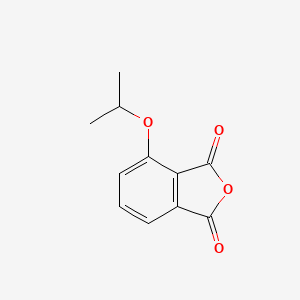
4-Bromo-2-(trifluoromethyl)phenyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(trifluoromethyl)phenyl chloroformate is an organic compound characterized by the presence of bromine, trifluoromethyl, and chloroformate groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)phenyl chloroformate typically involves the reaction of 4-Bromo-2-(trifluoromethyl)phenol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of appropriate solvents to maximize yield and purity. Safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(trifluoromethyl)phenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Electrophilic Aromatic Substitution: The bromine and trifluoromethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing further functionalization of the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are used under controlled conditions to introduce additional functional groups onto the aromatic ring.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)phenyl chloroformate finds applications in various fields of scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenyl chloroformate primarily involves its reactivity as an electrophile. The chloroformate group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The bromine and trifluoromethyl groups on the benzene ring influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
- 4-Bromo-2-(trifluoromethyl)phenyl carbamate
- 4-Bromo-2-(trifluoromethyl)phenyl thiocarbamate
Comparison: Compared to its analogs, 4-Bromo-2-(trifluoromethyl)phenyl chloroformate is unique due to the presence of the chloroformate group, which imparts distinct reactivity and functional properties. The chloroformate group allows for the formation of a wide range of derivatives through nucleophilic substitution, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C8H3BrClF3O2 |
|---|---|
Molecular Weight |
303.46 g/mol |
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H3BrClF3O2/c9-4-1-2-6(15-7(10)14)5(3-4)8(11,12)13/h1-3H |
InChI Key |
UXHUSQLVRQISNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)

